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Compound of Interest

Compound Name: 4-Bromobenzophenone

Cat. No.: B181533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Bromobenzophenone is a versatile chemical intermediate, playing a crucial role in the

synthesis of a variety of active pharmaceutical ingredients (APIs). Its benzophenone core is a

common scaffold in medicinal chemistry, and the presence of a bromine atom provides a

reactive handle for various organic transformations, including nucleophilic substitution and

cross-coupling reactions. This document provides detailed application notes and experimental

protocols for the use of 4-Bromobenzophenone in the synthesis of key pharmaceuticals, with

a focus on antihistamines.

Physicochemical Properties and Data
Proper handling and storage of 4-Bromobenzophenone are essential for its successful

application in synthesis. The following table summarizes its key physicochemical properties.
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Property Value Reference(s)

CAS Number 90-90-4 [1][2]

Molecular Formula C₁₃H₉BrO [1][2]

Molecular Weight 261.11 g/mol [1][2]

Appearance
White to light beige crystalline

powder
[1]

Melting Point 79-84 °C [1]

Boiling Point 350 °C [1]

Solubility

Insoluble in water; slightly

soluble in ethanol, ether, and

benzene.

[1]

Purity Typically ≥98% [3]

Synthesis of 4-Bromobenzophenone
4-Bromobenzophenone can be synthesized via several methods, with Friedel-Crafts acylation

and Suzuki coupling being the most common.

Friedel-Crafts Acylation
This method involves the reaction of bromobenzene with benzoyl chloride in the presence of a

Lewis acid catalyst, such as aluminum chloride.[4]

Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene

Materials:

Bromobenzene (19 mmol)

Benzoyl chloride (30 mmol)

Anhydrous aluminum chloride (30 mmol)
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10% Sodium hydroxide solution

Diethyl ether

Light petroleum (boiling range 60-80°C)

Ice

Procedure:

In a 50 mL Erlenmeyer flask, mix bromobenzene and benzoyl chloride.

Gradually add anhydrous aluminum chloride to the mixture with agitation.

Heat the mixture in a boiling water bath for 20 minutes.

After cooling, carefully quench the reaction mixture with ice.

Neutralize the mixture with a 10% NaOH solution to dissolve any remaining acids and

aluminum salts.

Extract the organic phase with diethyl ether.

Dry the organic extract and concentrate it using a rotary evaporator.

Purify the crude product by recrystallization from light petroleum to yield 4-
bromobenzophenone as a colorless solid.[4]

Parameter Value Reference(s)

Yield 8.96% [4]

Melting Point 83-85 [5]

Suzuki Coupling
A more recent and efficient method involves the Suzuki coupling of 4-bromophenylboronic acid

with benzoyl chloride.[6]
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Experimental Protocol: Suzuki Coupling for 4-Bromobenzophenone Synthesis

Materials:

4-Bromophenylboronic acid (1.0 mmol)

Benzoyl chloride (1.0 mmol)

Sodium hydroxide (4 mmol)

Toluene (5.0 mL)

Diethyl ether

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Eluent: n-hexane/ethyl acetate (9:1 or 8:2)

Procedure:

In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, charge

acyl chloride (1.0 mmol), arylboronic acid (1.0 mmol), NaOH (4 mmol), and 5.0 mL of

toluene.

Immerse the flask in an oil bath and stir at 100 °C for 2 hours, or until the starting materials

are consumed (monitored by GC analysis).

Add 10.0 mL of water to the reaction mixture.

Extract the mixture with diethyl ether (3 x 5.0 mL).

Collect the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate in

vacuo.

Purify the product by silica gel column chromatography.[6]
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Parameter Value Reference(s)

Yield 91% [6]

Application in Pharmaceutical Synthesis
4-Bromobenzophenone is a key starting material or intermediate in the synthesis of several

antihistaminic drugs.

Synthesis of Cetirizine
Cetirizine, a second-generation antihistamine, can be synthesized from a benzophenone

derivative. While many literature methods start with 4-chlorobenzophenone, a similar pathway

can be employed using 4-bromobenzophenone.[7][8] The key steps involve the reduction of

the ketone, chlorination of the resulting alcohol, and subsequent alkylation of piperazine,

followed by the addition of the acetic acid moiety.

Starting Material

Final Product Analogue

4-Bromobenzophenone

Reduction (e.g., NaBH4) 4-Bromobenzhydrol Chlorination (e.g., SOCl2) 1-Bromo-4-(chloro(phenyl)methyl)benzene Alkylation of Piperazine 1-((4-Bromophenyl)(phenyl)methyl)piperazine Alkylation with Bromoethanol 2-(4-((4-Bromophenyl)(phenyl)methyl)piperazin-1-yl)ethanol Reaction with Bromoacetic acid Cetirizine Analogue

Click to download full resolution via product page

Caption: Synthetic pathway from 4-Bromobenzophenone to a Cetirizine analogue.
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Experimental Protocol: Synthesis of a Cetirizine Analogue (adapted from 4-

chlorobenzophenone route)

Step 1: Reduction of 4-Bromobenzophenone

Reduce 4-Bromobenzophenone with a reducing agent like sodium borohydride in

methanol to yield 4-bromobenzhydrol.

Step 2: Chlorination of 4-Bromobenzhydrol

React the alcohol with thionyl chloride to form 1-bromo-4-(chloro(phenyl)methyl)benzene.

Step 3: Alkylation of Piperazine

React the chlorinated intermediate with piperazine in a suitable solvent like THF with a

base such as K₂CO₃ to yield 1-((4-bromophenyl)(phenyl)methyl)piperazine.

Step 4: Addition of the Ethoxyacetic Acid Moiety

React the piperazine derivative with bromoethanol in the presence of a base like K₂CO₃ in

acetonitrile.

The resulting alcohol is then reacted with 1-bromoacetic acid in the presence of K₂CO₃ in

acetonitrile to yield the final cetirizine analogue.[7]
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Step
Reagents and
Conditions

Yield Reference(s)

Reduction
NaBH₄, methanol, 0°C

to rt, 1h
95% [7]

Chlorination SOCl₂, 80-90°C, 4h 93% [7]

Piperazine Alkylation
Piperazine, THF,

K₂CO₃, 8h
87% [7]

Bromoethanol

Reaction

Bromoethanol,

K₂CO₃, acetonitrile,

80-85°C, 2h

82% [7]

Bromoacetic Acid

Reaction

1-Bromoacetic acid,

K₂CO₃, acetonitrile,

80-85°C, 5h

80% [7]

Overall Yield ~50% [7]

Proposed Synthesis of Brompheniramine and
Pheniramine
While direct synthesis routes from 4-Bromobenzophenone are not widely published, a

plausible pathway involves a Grignard reaction to introduce the necessary carbon framework.
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Starting Material

Final Product

4-Bromobenzophenone

Grignard Reaction with 2-(2-pyridyl)ethylmagnesium bromide Tertiary Alcohol Intermediate Dehydration (e.g., H2SO4) Alkene Intermediate Reduction (e.g., H2/Pd) Brompheniramine Precursor Alkylation with Dimethylaminoethyl chloride Brompheniramine

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Brompheniramine.

A similar pathway can be envisioned for Pheniramine, starting with benzophenone (the non-

brominated analogue).

Conceptual Protocol: Grignard-based Synthesis of Brompheniramine

Step 1: Grignard Reaction

React 4-Bromobenzophenone with a Grignard reagent prepared from 2-(2-

chloroethyl)pyridine and magnesium. This will form a tertiary alcohol.

Step 2: Dehydration

Dehydrate the tertiary alcohol using a strong acid catalyst (e.g., sulfuric acid) to form the

corresponding alkene.

Step 3: Reduction

Reduce the double bond of the alkene via catalytic hydrogenation (e.g., H₂ over a

Palladium catalyst) to yield the saturated precursor.
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Step 4: Alkylation

Alkylate the pyridine nitrogen with 2-dimethylaminoethyl chloride in the presence of a

strong base like sodium amide to furnish Brompheniramine.

Note: The yields for this proposed pathway would need to be optimized experimentally.

Other Potential Pharmaceutical Applications
The benzophenone scaffold is present in a wide range of biologically active molecules,

suggesting that 4-Bromobenzophenone could be a precursor for various other

pharmaceuticals, including:

Anti-inflammatory agents: Benzophenone derivatives have shown potent anti-inflammatory

effects.[9]

Anticancer agents: Certain benzophenone analogues have demonstrated anti-tumor and

pro-apoptotic effects.

Antimicrobial and Antiviral compounds: The benzophenone structure is a recurring motif in

compounds with these activities.[9]

Netilmicin Derivatives: Although not a direct precursor, the bromine atom on 4-
Bromobenzophenone allows for Suzuki coupling reactions, which have been used in the

synthesis of Netilmicin derivatives.[10]

Logical Workflow for Utilizing 4-
Bromobenzophenone
The following diagram illustrates a general workflow for researchers and drug developers

utilizing 4-Bromobenzophenone.
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Caption: General workflow for drug development using 4-Bromobenzophenone.
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Conclusion
4-Bromobenzophenone is a valuable and versatile intermediate in pharmaceutical synthesis.

Its established use in the preparation of antihistamines and its potential for the synthesis of a

broader range of therapeutic agents make it a key compound for research and development in

the pharmaceutical industry. The protocols and data presented herein provide a solid

foundation for its application in the modern drug discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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